
2-Octyl-4H-3,1-benzoxazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Octyl-4H-3,1-benzoxazin-4-one is a heterocyclic compound belonging to the benzoxazinone family. These compounds are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry. The structure of this compound consists of a benzene ring fused with an oxazinone ring, with an octyl group attached at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octyl-4H-3,1-benzoxazin-4-one typically involves the cyclization of N-acylated anthranilic acid derivatives. One common method is the reaction of anthranilic acid with a carboxylic acid chloride in the presence of a base such as triethylamine. The intermediate N-acylated anthranilic acid is then cyclized using cyclizing agents like acetic anhydride, polyphosphoric acid, or sulfuric acid to form the benzoxazinone ring .
Industrial Production Methods
Industrial production of this compound may involve a one-pot synthesis method using iminium cations from cyanuric chloride and dimethylformamide as cyclizing agents. This method allows for high yields under mild conditions and simplifies the workup process .
Chemical Reactions Analysis
Types of Reactions
2-Octyl-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The benzoxazinone ring allows for nucleophilic substitution reactions at various positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the benzoxazinone ring .
Scientific Research Applications
2-Octyl-4H-3,1-benzoxazin-4-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing other heterocyclic compounds.
Biology: The compound exhibits biological activities such as enzyme inhibition and antimicrobial properties.
Medicine: It is investigated for its potential as an anti-neoplastic agent and protease inhibitor.
Industry: Used in the development of fungicides and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Octyl-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of enzymes, preventing their normal function. The compound’s structure allows it to form hydrogen bonds and π-π interactions with biological targets, contributing to its inhibitory effects .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4H-3,1-benzoxazin-4-one: Known for its bleaching properties and environmental friendliness.
2-Amino-4H-3,1-benzoxazin-4-one: Noted for its potency as an acyl-enzyme inhibitor.
4H-3,1-Benzothiazin-4-one: Contains a sulfur atom instead of oxygen, showing different biological activities.
Uniqueness
2-Octyl-4H-3,1-benzoxazin-4-one is unique due to its octyl group, which imparts distinct physical and chemical properties. This structural variation can influence its solubility, reactivity, and biological activity, making it a valuable compound for specific applications .
Properties
CAS No. |
144080-38-6 |
|---|---|
Molecular Formula |
C16H21NO2 |
Molecular Weight |
259.34 g/mol |
IUPAC Name |
2-octyl-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C16H21NO2/c1-2-3-4-5-6-7-12-15-17-14-11-9-8-10-13(14)16(18)19-15/h8-11H,2-7,12H2,1H3 |
InChI Key |
XZIGNQRPQANWIT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=NC2=CC=CC=C2C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Dichloro-N-[2-(3-methoxyphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B12556029.png)
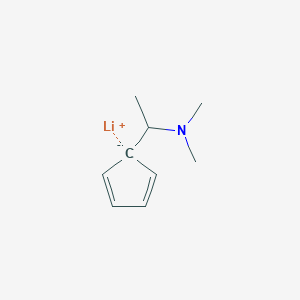
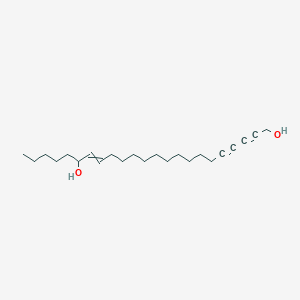
![[3-(Benzyloxy)but-1-en-1-yl]benzene](/img/structure/B12556044.png)
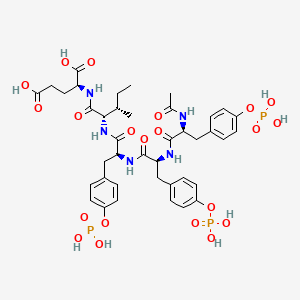
![9,9'-(Dec-5-ene-1,10-diyl)bis(9-borabicyclo[3.3.1]nonane)](/img/structure/B12556051.png)

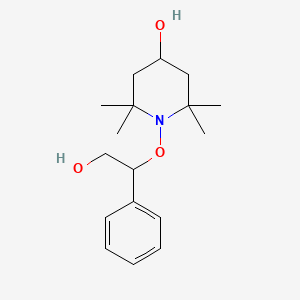


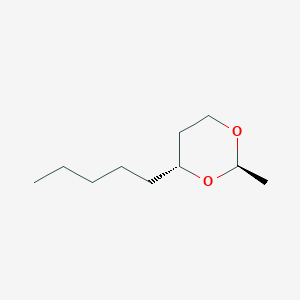
![8-Hexadecanone, 9-[(methylsulfonyl)oxy]-](/img/structure/B12556084.png)
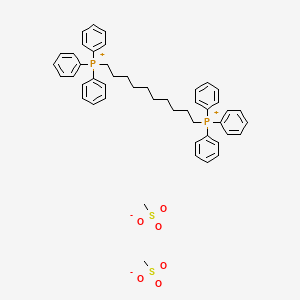
![5-[(2,3-Dichlorophenyl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12556093.png)
